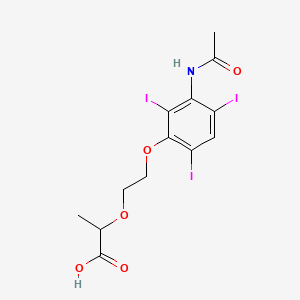
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a phenoxyethoxy moiety. This compound is notable for its applications in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid typically involves multiple steps, starting from the iodination of a phenolic compound. The process includes:
Iodination: Introduction of iodine atoms to the phenolic compound.
Acetylation: Addition of an acetamido group to the iodinated compound.
Etherification: Formation of the ethoxy linkage by reacting the intermediate with ethylene oxide.
Propanoic Acid Addition: Final step involves the addition of propanoic acid to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can remove iodine atoms or modify the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid involves its interaction with molecular targets through its functional groups. The iodine atoms play a crucial role in its biological activity, potentially interacting with proteins and enzymes. The acetamido group may facilitate binding to specific receptors or active sites, while the ethoxy and propanoic acid moieties contribute to the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Shares the triiodo and acetamido groups but lacks the ethoxy and propanoic acid moieties.
2,4,6-Triiodophenol: Contains the triiodo group but lacks the acetamido and ethoxypropanoic acid functionalities.
Uniqueness
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of multiple iodine atoms enhances its utility in imaging and diagnostic applications, while the acetamido and ethoxypropanoic acid groups provide additional sites for chemical modification and interaction with biological targets.
This compound’s versatility and unique structure make it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
22730-89-8 |
|---|---|
Fórmula molecular |
C13H14I3NO5 |
Peso molecular |
644.97 g/mol |
Nombre IUPAC |
2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]propanoic acid |
InChI |
InChI=1S/C13H14I3NO5/c1-6(13(19)20)21-3-4-22-12-9(15)5-8(14)11(10(12)16)17-7(2)18/h5-6H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
VQIVOLHFBFAWBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
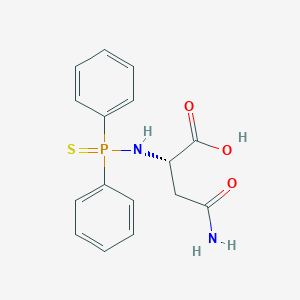
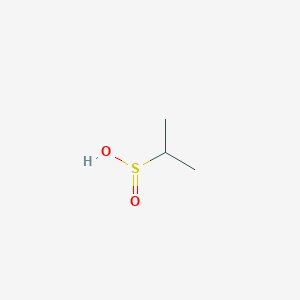
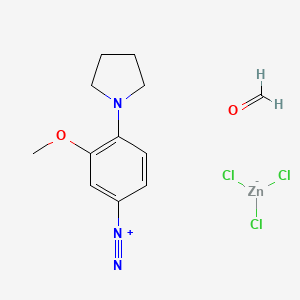
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)

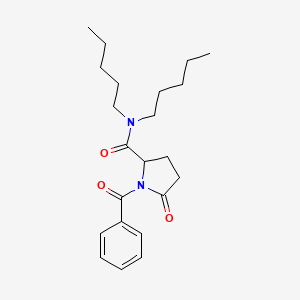
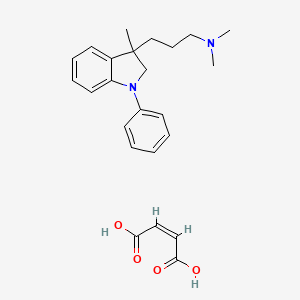


![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
